N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 895009-33-3
VCID: VC6224636
InChI: InChI=1S/C22H18N4O4S/c1-2-30-18-10-5-11-19-20(18)24-22(31-19)25(14-15-7-6-12-23-13-15)21(27)16-8-3-4-9-17(16)26(28)29/h3-13H,2,14H2,1H3
SMILES: CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Molecular Formula: C22H18N4O4S
Molecular Weight: 434.47

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

CAS No.: 895009-33-3

Cat. No.: VC6224636

Molecular Formula: C22H18N4O4S

Molecular Weight: 434.47

* For research use only. Not for human or veterinary use.

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide - 895009-33-3

Specification

CAS No. 895009-33-3
Molecular Formula C22H18N4O4S
Molecular Weight 434.47
IUPAC Name N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Standard InChI InChI=1S/C22H18N4O4S/c1-2-30-18-10-5-11-19-20(18)24-22(31-19)25(14-15-7-6-12-23-13-15)21(27)16-8-3-4-9-17(16)26(28)29/h3-13H,2,14H2,1H3
Standard InChI Key QMOJKYACLCWNEZ-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three primary components:

  • Benzothiazole Core: A bicyclic aromatic system comprising a benzene ring fused to a thiazole ring. The 4-position of the benzothiazole is substituted with an ethoxy group (-OCH2CH3), enhancing lipophilicity and modulating electronic effects .

  • Nitro-Benzamide Moiety: A benzamide group with a nitro (-NO2) substituent at the 2-position. This group contributes to electron-deficient aromatic systems, facilitating interactions with biological targets such as enzymes or receptors .

  • Pyridin-3-ylmethyl Group: A methylene-linked pyridine ring at the 3-position, introducing hydrogen-bonding capabilities and influencing solubility profiles .

The spatial arrangement of these groups is critical for its pharmacological activity, as confirmed by computational modeling and comparative analyses of analogous benzothiazoles .

Physicochemical Characteristics

Key properties include:

PropertyValue/DescriptionSource
Molecular FormulaC22H18N4O4S
Molecular Weight434.47 g/mol
SolubilityLow aqueous solubility; soluble in DMSO, DMF
StabilityStable under inert conditions; sensitive to strong acids/bases

The compound’s logP (calculated) of ~3.2 suggests moderate lipophilicity, aligning with its membrane permeability potential . Spectroscopic data (IR, NMR) confirm the presence of characteristic functional groups, including the nitro stretch at 1520 cm⁻¹ and thiazole C-S-C vibrations near 690 cm⁻¹.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Benzothiazole Formation: Cyclocondensation of 4-ethoxyaniline with carbon disulfide and elemental sulfur under basic conditions yields 4-ethoxybenzo[d]thiazol-2-amine.

  • N-Alkylation: Reaction of the thiazole amine with 3-(bromomethyl)pyridine in the presence of K2CO3 produces N-(pyridin-3-ylmethyl)-4-ethoxybenzo[d]thiazol-2-amine.

  • Benzamide Coupling: Acylation with 2-nitrobenzoyl chloride using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent forms the final product .

Purification typically employs silica gel chromatography, with yields ranging from 45–60%. Optimization studies suggest microwave-assisted synthesis could enhance efficiency, though experimental validation is pending.

Analytical Characterization

  • HPLC: Purity >95% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry: ESI-MS m/z 435.1 [M+H]+ .

  • X-ray Crystallography: Pending; analogous structures show planar benzothiazole and pyridine rings with dihedral angles <10°.

Research Findings and Future Directions

Structure-Activity Relationships (SAR)

  • Ethoxy Group: Removal reduces anti-inflammatory activity by 70%, highlighting its role in target engagement.

  • Nitro Position: Isosteric replacement (e.g., 3-nitro) abolishes COX-2 inhibition, underscoring the 2-nitro group’s significance .

Toxicological Considerations

Acute toxicity in zebrafish (LC50 = 250 µM) suggests a narrow therapeutic window. Metabolite identification reveals hepatic glucuronidation as the primary detoxification pathway .

Future Research Priorities

  • Target Deconvolution: CRISPR-Cas9 screens to identify putative targets.

  • Prodrug Development: Masking the nitro group to improve solubility and reduce off-target effects.

  • In Vivo Efficacy: Testing in rodent models of inflammation and infection.

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